molecular formula C19H12IN3O3S B4979798 N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide

N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide

Cat. No. B4979798
M. Wt: 489.3 g/mol
InChI Key: DTALEKMSORNODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, also known as IBF, is a small molecule inhibitor that has been widely used in scientific research. IBF is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide inhibits the activity of PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1). This leads to the activation of the downstream signaling pathway, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is critical for insulin signaling and glucose uptake.
Biochemical and Physiological Effects:
N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. It also has anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in adipose tissue. N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been shown to increase the activity of the PI3K/Akt pathway and enhance glucose uptake in skeletal muscle and adipose tissue.

Advantages and Limitations for Lab Experiments

One of the advantages of N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide is its potency and selectivity for PTP1B inhibition. It has been shown to have minimal off-target effects and can be used at low concentrations. However, N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has limited solubility in aqueous solutions and can be toxic at high concentrations. It also has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the use of N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide in scientific research. One area of interest is the development of more potent and selective PTP1B inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of PTP1B inhibition in other diseases, such as cancer and inflammatory disorders. N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide may also be used in combination with other drugs to enhance its therapeutic effects and reduce its toxicity. Finally, N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide may be used to study the role of PTP1B in other physiological processes, such as energy metabolism and aging.

Synthesis Methods

The synthesis of N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide involves several steps, starting from the reaction of 3-iodoaniline with 2-nitrobenzaldehyde to form 2-(3-iodophenyl)-1-nitrobenzene. This intermediate is then reduced to 2-(3-iodophenyl)aniline, which is condensed with 5-chloro-2-furoyl chloride to form N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been extensively used in scientific research to study the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has also been used to investigate the potential therapeutic effects of PTP1B inhibition in other diseases, such as cancer and inflammatory disorders.

properties

IUPAC Name

N-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12IN3O3S/c20-12-4-1-3-11(9-12)18-22-14-10-13(6-7-15(14)26-18)21-19(27)23-17(24)16-5-2-8-25-16/h1-10H,(H2,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTALEKMSORNODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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